![molecular formula C13H13NO4 B11804793 2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid](/img/structure/B11804793.png)
2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid is a chemical compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol . It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and therapeutic potential . This compound is primarily used in research and development, particularly in pharmaceutical testing .
Vorbereitungsmethoden
The synthesis of 2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts . One such method involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles
Analyse Chemischer Reaktionen
2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium carbonate (K2CO3), toluenesulfonyl chloride, and 18-crown-6 catalyst . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reacting the compound with alkynes in the presence of K2CO3 and toluenesulfonyl chloride can result in isoxazole-linked glyco-conjugates .
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Isoxazole derivatives, including 2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid, are known for their wide spectrum of biological activities, such as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties . These compounds are valuable in drug discovery and development due to their ability to bind to various biological targets based on their chemical diversity .
Wirkmechanismus
The mechanism of action of 2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid is not well-documented. isoxazole derivatives generally exert their effects by interacting with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid can be compared with other isoxazole derivatives, such as 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetic acid and 4-(5-(4-pentyloxyphenyl)isoxazol-3-yl)benzoic acid . These compounds share a similar isoxazole core structure but differ in their substituents, which can lead to variations in their biological activities and therapeutic potential. The unique combination of the ethoxyphenyl group and the acetic acid moiety in this compound may contribute to its distinct properties and applications in research .
Eigenschaften
Molekularformel |
C13H13NO4 |
---|---|
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
2-[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]acetic acid |
InChI |
InChI=1S/C13H13NO4/c1-2-17-11-5-3-9(4-6-11)12-7-10(14-18-12)8-13(15)16/h3-7H,2,8H2,1H3,(H,15,16) |
InChI-Schlüssel |
VPKWTGDACZETEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.